![molecular formula C20H13Cl2N3O3 B2482369 3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide CAS No. 710284-99-4](/img/structure/B2482369.png)
3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
The compound “3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide” has a molecular formula of C20H13Cl2N3O3 . It has an average mass of 414.241 Da and a mono-isotopic mass of 413.033386 Da .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions . For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzamide group, a methoxy group, and an oxazolopyridine group .Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential against various microorganisms. Notably, it has been tested against Escherichia coli (a Gram-negative bacterium), Staphylococcus aureus (a Gram-positive bacterium), and Candida albicans (a fungus) . Researchers investigate its efficacy as a potential antimicrobial agent, which could have implications in medicine, agriculture, and hygiene.
Pesticide Intermediates
An improved and practical synthetic route has been developed for a related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline . This intermediate is crucial for the synthesis of the insecticide hexaflumuron . The greener and efficient preparation of this intermediate highlights its relevance in the field of pest control .
Chalcone Derivatives
The compound belongs to the chalcone family, which includes a diverse group of natural and synthetic compounds. Chalcones exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. Researchers explore the potential of this compound and its derivatives in drug discovery and development .
Quinoline Derivatives
Derivatives of quinolines, including those containing oxazolo rings, have attracted attention due to their diverse pharmacological activities. The compound’s structure suggests it could serve as a precursor for synthesizing quinoline-based molecules with potential applications in medicine, materials science, and catalysis .
Future Directions
The future directions for research on this compound could involve further exploration of its antimicrobial activity, as well as investigation into other potential biological activities. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .
properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-17-14(21)9-12(10-15(17)22)19(26)24-13-6-4-11(5-7-13)20-25-18-16(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMXHODZWEPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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